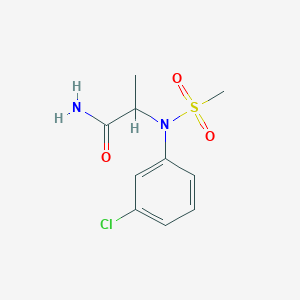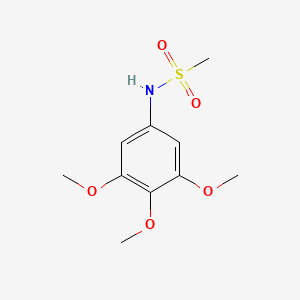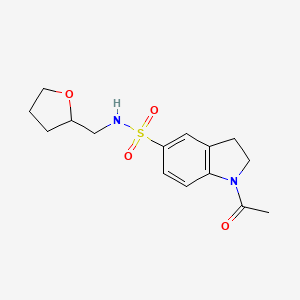
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CPMA, is a chemical compound that has garnered significant attention in scientific research due to its potential use as a pharmacological tool. CPMA is a synthetic compound that belongs to the class of amides and is characterized by its unique chemical structure.
Wirkmechanismus
The mechanism of action of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to bind to the TRPV1 receptor, which is involved in the regulation of pain and inflammation. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to improve cognitive function. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. Additionally, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is also relatively stable, which makes it suitable for use in long-term experiments. However, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has some limitations for use in laboratory experiments. It is a relatively new compound, which means that there is limited information available on its properties and effects. Additionally, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex compound, which means that it may be difficult to study its effects on specific biological systems.
Zukünftige Richtungen
There are several future directions for research on N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide. One area of research is the development of new synthesis methods for N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide, which may provide insights into its potential therapeutic uses. Additionally, research is needed to determine the optimal dosage and administration of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide for different conditions and diseases. Finally, research is needed to investigate the potential side effects of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide and to develop strategies to minimize these effects.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has been the subject of extensive scientific research due to its potential use as a pharmacological tool. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has also been found to be effective in the treatment of various diseases and conditions, including neuropathic pain, epilepsy, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7(10(12)14)13(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXUKDPOHMJPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4395340.png)
![ethyl {4-[(2-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4395366.png)
![1-acetyl-4-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)piperazine](/img/structure/B4395376.png)


![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4395397.png)
![2-[4-(anilinomethyl)-2-chlorophenoxy]acetamide](/img/structure/B4395404.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4395411.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4395419.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395425.png)
![4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)

![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)